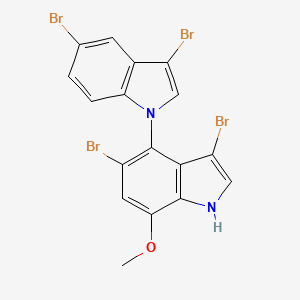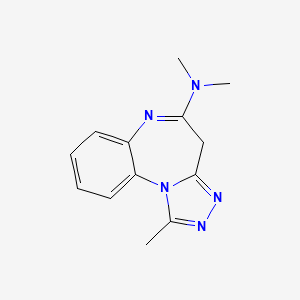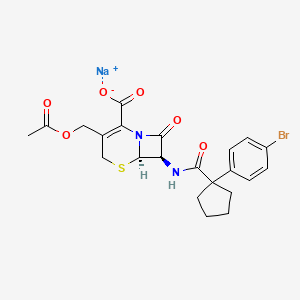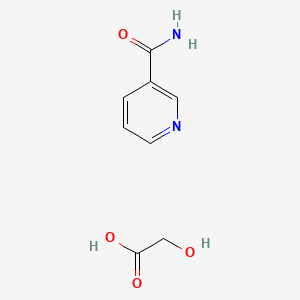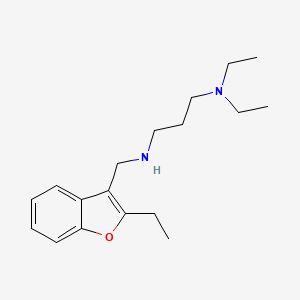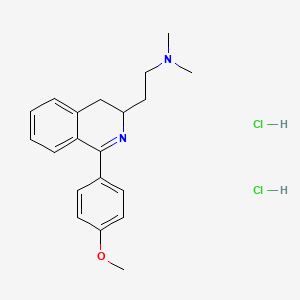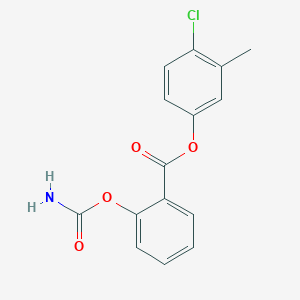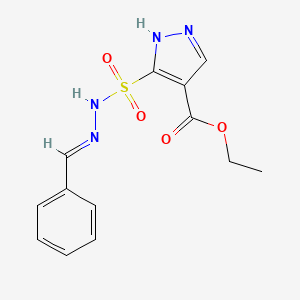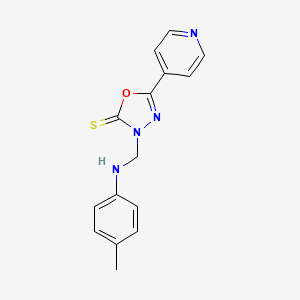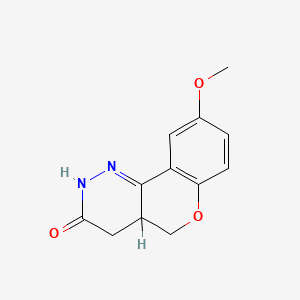
1-tert-Butylamino-2,3-propanediol pidolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 263-313-3, also known as Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts typically involves the sulfonation of long-chain alkylbenzenes. The reaction is carried out by treating alkylbenzenes with sulfur trioxide or oleum, resulting in the formation of alkylbenzenesulfonic acids. These acids are then neutralized with calcium hydroxide to produce the calcium salts.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in continuous reactors to ensure consistent quality and yield. The neutralization step is also optimized to produce high-purity calcium salts.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in detergents and other industrial products.
Scientific Research Applications
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts have a wide range of scientific research applications:
Chemistry: Used as surfactants in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes.
Medicine: Utilized in pharmaceutical formulations to improve the delivery and efficacy of active ingredients.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants due to their excellent surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and other interfaces where it can disrupt or stabilize interactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium lauryl sulfate
- Sodium lauryl sulfate
Uniqueness
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts are unique due to their specific alkyl chain length and calcium salt form, which provide distinct surfactant properties compared to other similar compounds. This uniqueness makes them particularly effective in certain industrial applications where specific surfactant characteristics are required.
Properties
CAS No. |
61906-38-5 |
|---|---|
Molecular Formula |
C12H24N2O5 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1 |
InChI Key |
SYUKFOHBOMZHBA-QPFDAVBJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


